

An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorodibenzofuran

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorodibenzofuran

Cat. No.: B1219818

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorodibenzofuran is a chlorinated aromatic hydrocarbon, belonging to the family of polychlorinated dibenzofurans (PCDFs). These compounds are of significant interest to researchers and regulatory bodies due to their persistence in the environment and their potential toxicological effects. A thorough understanding of the physicochemical properties of individual PCDF congeners, such as **2-Chlorodibenzofuran**, is crucial for assessing their environmental fate, bioavailability, and toxic potential. This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Chlorodibenzofuran**, detailed experimental protocols for their determination, and an exploration of its interaction with biological signaling pathways.

Physicochemical Properties of 2-Chlorodibenzofuran

The precise experimental determination of the physicochemical properties of individual chlorinated dibenzofurans can be challenging due to their low volatility and hydrophobicity.^[1] Consequently, some of the data presented below are estimated values or have been collated from various sources that may not specify the experimental conditions.

Table 1: Core Physicochemical Properties of **2-Chlorodibenzofuran**

Property	Value	Source
Molecular Formula	C ₁₂ H ₇ ClO	[2]
Molecular Weight	202.64 g/mol	[2]
CAS Number	51230-49-0	[3]
Melting Point	100 °C	[3]
Boiling Point	323 °C (at 760 mmHg) (estimated)	[4]
Water Solubility	Data not available	
LogP (Octanol-Water Partition Coefficient)	4.3 (Computed)	[5]

Note: The melting point for a general monochlorodibenzofuran isomer has been reported in the range of 146-149 °C.[4] It is important to note that the properties of chlorinated dibenzofurans can vary significantly between different isomers.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of compounds like **2-Chlorodibenzofuran**.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline compounds typically exhibit a sharp melting point range.

Apparatus:

- Capillary tubes

- Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point apparatus)
- Thermometer
- Mortar and pestle

Procedure:

- A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
- The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.
- The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance.

Boiling Point Determination (Micro Method)

For small quantities of liquid, a micro boiling point determination method can be employed.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Small test tube or capillary tube
- Melting point apparatus or a heating block
- Thermometer
- A sealed-end capillary tube (as an inverted bell)

Procedure:

- A small amount of the liquid is placed in a small test tube or a larger capillary tube.
- A smaller, sealed-end capillary tube is inverted and placed inside the larger tube containing the liquid.
- The setup is heated, and the temperature is monitored.
- As the liquid heats, air trapped in the inverted capillary will bubble out.
- When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the inverted capillary.
- The heat source is then removed, and the liquid is allowed to cool.
- The temperature at which the bubbling stops and the liquid begins to be drawn back into the inverted capillary is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105)

The water solubility of a substance is a critical parameter for assessing its environmental distribution.

Principle: The saturation mass concentration of a substance in water at a given temperature is determined. The flask method is generally suitable for substances with solubilities above 10^{-2} g/L.

Apparatus:

- Constant temperature water bath or shaker
- Analytical balance
- Centrifuge (if necessary)
- Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

- An excess amount of the test substance is added to a known volume of distilled water in a flask.
- The flask is agitated in a constant temperature bath until equilibrium is reached. The time required to reach equilibrium should be determined in a preliminary test.
- After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.
- The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method.
- The experiment is repeated to ensure the reproducibility of the results.

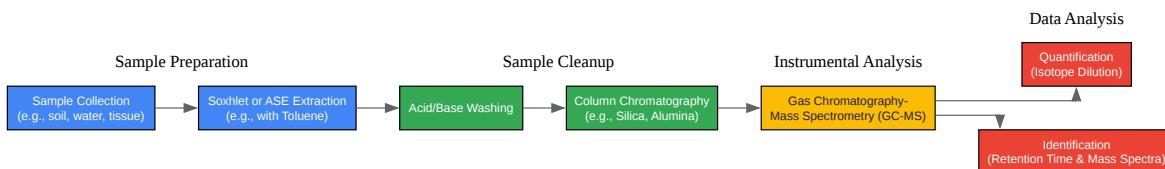
Octanol-Water Partition Coefficient (LogP) Determination (OECD Guideline 107)

The octanol-water partition coefficient is a measure of a substance's hydrophobicity and its potential for bioaccumulation.

Principle: The partition coefficient (P) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system consisting of n-octanol and water.

Apparatus:

- Centrifuge tubes with stoppers
- Mechanical shaker
- Centrifuge
- Analytical instrumentation for quantification

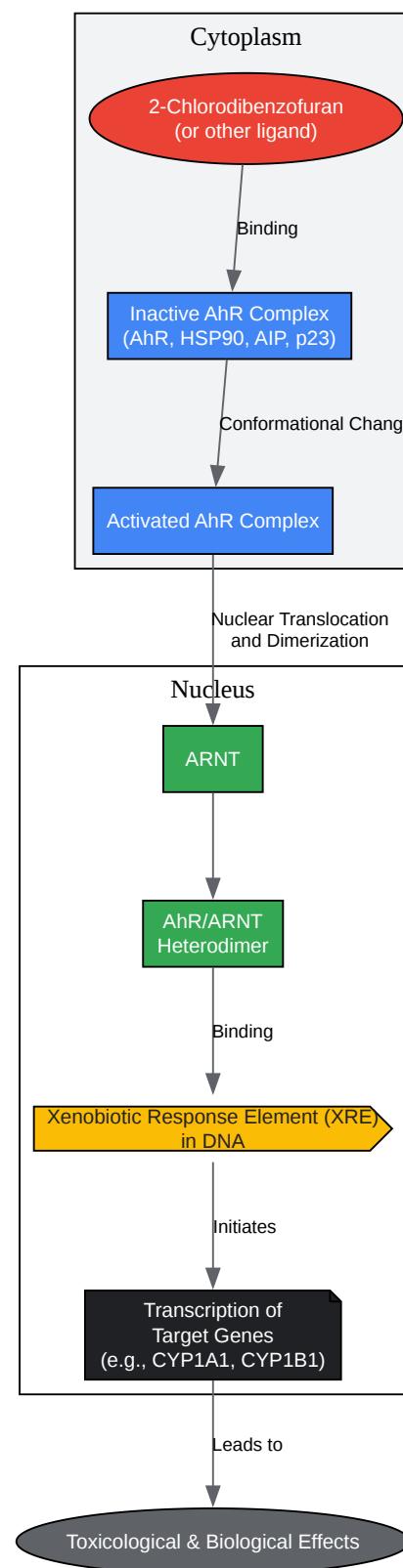

Procedure:

- n-Octanol and water are mutually saturated before the experiment.
- A known amount of the test substance is dissolved in either water or n-octanol.

- The two phases are placed in a centrifuge tube in a defined volume ratio and shaken until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the substance in both the n-octanol and water phases is determined by an appropriate analytical method.
- The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logarithm of P (logP) is commonly reported.

Analytical Workflow for Chlorinated Dibenzofurans

The analysis of chlorinated dibenzofurans in environmental or biological samples typically involves extraction, cleanup, and instrumental analysis. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the identification and quantification of these compounds.



[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the determination of chlorinated dibenzofurans.

Biological Interactions: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Halogenated aromatic hydrocarbons, including chlorinated dibenzofurans, are known to exert their biological effects primarily through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ligands like **2-Chlorodibenzofuran**.

Conclusion

This technical guide has summarized the available physicochemical data for **2-Chlorodibenzofuran**, provided detailed general protocols for their experimental determination, and outlined the primary biological signaling pathway through which it is believed to act. The scarcity of specific experimental data for this particular congener highlights the need for further research to accurately assess its environmental risk and toxicological profile. The methodologies and information presented here serve as a valuable resource for researchers and professionals working in the fields of environmental science, toxicology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. 2-Chlorodibenzofuran | C12H7ClO | CID 32781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORODIBENZOFURAN | 51230-49-0 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 1-Chlorodibenzofuran | C12H7ClO | CID 55293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of 2-Chlorodibenzofuran]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1219818#physicochemical-properties-of-2-chlorodibenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com